molecular formula C6H10O3 B8230035 2-(hydroxymethyl)oxan-4-one

2-(hydroxymethyl)oxan-4-one

Cat. No.: B8230035
M. Wt: 130.14 g/mol
InChI Key: JMOVKMUNGBVQNJ-UHFFFAOYSA-N
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Description

2-(hydroxymethyl)oxan-4-one is a versatile organic compound with the molecular formula C6H10O3. It features a six-membered ring structure containing an oxygen atom, making it a member of the pyran family.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(hydroxymethyl)oxan-4-one typically involves the reaction of 3-chloropropionyl chloride with aluminum trichloride in the presence of ethylene gas. The reaction is carried out at low temperatures (around 10°C) to form 1,5-dichloropentanone. This intermediate is then subjected to hydrolysis and reflux conditions with water, phosphoric acid, and sodium dihydrogen phosphate to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The final product is typically obtained through vacuum rectification to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2-(hydroxymethyl)oxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)oxan-4-one involves its reactivity towards nucleophiles and electrophiles. The oxygen atom in the pyran ring acts as a nucleophile, participating in reactions such as acylation, alkylation, and condensation. These reactions enable the compound to form various functionalized derivatives with potential biological activities .

Comparison with Similar Compounds

Uniqueness: 2-(hydroxymethyl)oxan-4-one is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical properties and reactivity compared to other pyran derivatives. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-(hydroxymethyl)oxan-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-6-3-5(8)1-2-9-6/h6-7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVKMUNGBVQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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